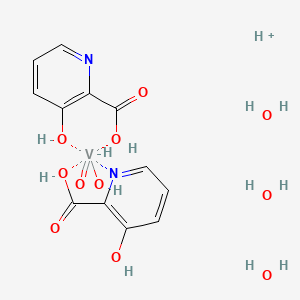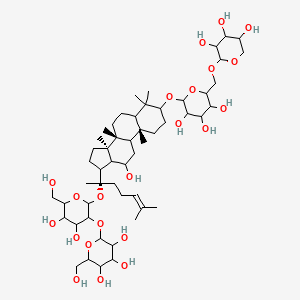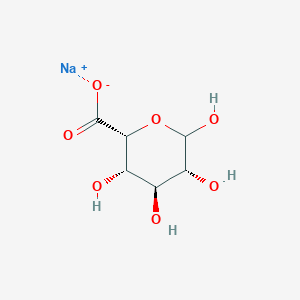
VO-Ohpic (trihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor gene. This compound is known for its potent inhibitory effects on PTEN, with an IC50 value of 35 nM
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
VO-Ohpic (trihydrate) is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with 3-hydroxy-2-pyridinecarboxylate ligands under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the final product being purified through crystallization .
Industrial Production Methods
While specific industrial production methods for VO-Ohpic (trihydrate) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
VO-Ohpic (trihydrate) primarily undergoes complexation reactions with metal ions, particularly vanadium. It can also participate in oxidation-reduction reactions due to the presence of vanadium in its structure .
Common Reagents and Conditions
The synthesis of VO-Ohpic (trihydrate) involves reagents such as vanadates, 3-hydroxy-2-pyridinecarboxylate, and organic solvents like DMSO and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from the synthesis of VO-Ohpic (trihydrate) is the trihydrate form of the compound itself. This form is characterized by the presence of three water molecules in its crystalline structure, which contribute to its stability and solubility .
Applications De Recherche Scientifique
VO-Ohpic (trihydrate) has a wide range of scientific research applications, including:
Cancer Research: As a potent PTEN inhibitor, VO-Ohpic (trihydrate) is used to study the role of PTEN in cancer progression and to develop potential cancer therapies.
Diabetes Research: The compound’s ability to enhance insulin sensitivity and glucose uptake makes it a valuable tool in diabetes research.
Neuroprotection: VO-Ohpic (trihydrate) has been studied for its neuroprotective effects, particularly in the context of amyloid beta-induced neurotoxicity.
Cell Signaling Studies: The compound is used to investigate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Mécanisme D'action
VO-Ohpic (trihydrate) exerts its effects by inhibiting the lipid phosphatase activity of PTEN. This inhibition leads to an increase in phosphatidylinositol 3,4,5-triphosphate (PIP3) levels, which in turn activates the PI3K/Akt signaling pathway. The activation of this pathway promotes cell survival, growth, and proliferation . The inhibition of PTEN by VO-Ohpic (trihydrate) is noncompetitive, affecting both the Km and Vmax of the enzyme .
Comparaison Avec Des Composés Similaires
VO-Ohpic (trihydrate) is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:
bpV (phen): Another vanadium-based PTEN inhibitor with similar inhibitory effects but different structural properties.
bpV (HOpic): A related compound with comparable PTEN inhibitory activity but distinct pharmacokinetic characteristics.
VO-Ohpic (trihydrate) stands out due to its specific binding affinity and effectiveness in various biological assays, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C12H19N2O11V+ |
|---|---|
Poids moléculaire |
418.23 g/mol |
Nom IUPAC |
hydrido-hydroxy-oxovanadium;hydron;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1; |
Clé InChI |
QCNGUXCDZCQXOY-UHFFFAOYSA-N |
SMILES canonique |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[VH]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)


![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780551.png)
![(1S,3E,5R,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780559.png)

![(2S,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780574.png)
![(2S,3R,4R,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780578.png)
![(1S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780579.png)

